molecular formula C17H16F3N3S B4731700 N-(2,4-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

N-(2,4-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B4731700
M. Wt: 351.4 g/mol
InChI Key: GGWTXHTUNYCWMP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorophenylpiperazine in the presence of a carbothioamide-forming reagent. Common reagents used in this synthesis include thiophosgene or carbon disulfide, often under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)piperazine-1-carbothioamide
  • 4-(4-fluorophenyl)piperazine-1-carbothioamide
  • N-(2,4-difluorophenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide

Uniqueness

N-(2,4-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of both 2,4-difluorophenyl and 4-fluorophenyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3S/c18-12-1-4-14(5-2-12)22-7-9-23(10-8-22)17(24)21-16-6-3-13(19)11-15(16)20/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWTXHTUNYCWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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